
Application Notes and Protocols for Lagging
Strand Telomere Analysis with 360A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 360A

Cat. No.: B15584641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Telomeres, the protective caps at the ends of linear chromosomes, are crucial for maintaining

genomic stability. Their replication, however, presents a unique challenge, particularly for the

lagging strand, leading to the "end replication problem" where successive rounds of cell

division cause telomere shortening. This process is implicated in cellular aging and various

diseases.

The G-rich sequence of telomeric DNA can fold into four-stranded structures known as G-

quadruplexes (G4s). These structures are thought to play a role in telomere regulation, but their

stabilization can also interfere with telomere replication, leading to telomere dysfunction. The

lagging strand template is particularly susceptible to the formation of G-quadruplexes during

replication.

360A is a pyridostatin derivative and a potent G-quadruplex ligand.[1][2][3] It stabilizes G-

quadruplex structures, thereby inhibiting the activity of enzymes like telomerase and interfering

with DNA replication.[2][3] Studies have shown that 360A induces telomere aberrations, with a

preferential effect on the lagging strand telomeres.[1] This makes 360A a valuable tool for

studying the dynamics of lagging strand telomere replication and for developing potential

therapeutic strategies targeting telomere maintenance mechanisms in cancer and other

diseases.
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These application notes provide a detailed protocol for the analysis of lagging strand telomeres

in response to treatment with the G-quadruplex ligand 360A.

Mechanism of Action of 360A on Lagging Strand
Telomeres
During lagging strand synthesis, the progression of the replication fork exposes a G-rich single-

stranded template, which is prone to folding into G-quadruplex structures. The 360A ligand

binds to and stabilizes these G4s, creating a roadblock for the DNA polymerase. This

interference can lead to replication fork stalling, telomere fragility, and the generation of

telomere-associated DNA damage.

Caption: Mechanism of 360A-induced replication stress at the lagging strand telomere.

Experimental Protocols
This section details the protocols for cell culture and treatment with 360A, followed by specific

methods for analyzing lagging strand telomeres.

Protocol 1: Cell Culture and 360A Treatment
Cell Line Selection: Choose a suitable cell line for telomere analysis. Human cancer cell

lines such as HeLa, A549, or U2OS are commonly used.

Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine

serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

360A Preparation: Prepare a stock solution of 360A (e.g., 10 mM in DMSO) and store it at

-20°C.

Treatment:

Seed the cells at an appropriate density to ensure they are in the exponential growth

phase during treatment.

The following day, treat the cells with varying concentrations of 360A (e.g., 0.1 µM, 1 µM,

5 µM) or a vehicle control (DMSO).
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Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time

should be optimized based on the cell line and the specific endpoint being measured.

Protocol 2: Chromosome Orientation-FISH (CO-FISH) for
Lagging Strand Analysis
CO-FISH is a powerful technique to differentiate between sister chromatids and, therefore, to

specifically analyze leading and lagging strand telomeres.

Cell Preparation:

Add BrdU (10 µM) to the culture medium and incubate for one cell cycle (approximately 24

hours for HeLa cells).

Wash the cells with fresh medium and incubate for a second cell cycle without BrdU.

Arrest the cells in metaphase by adding colcemid (0.1 µg/mL) for 2-4 hours.

Harvest the cells by trypsinization and prepare metaphase spreads on glass slides.

CO-FISH Procedure:

Stain the slides with Hoechst 33258 (0.5 µg/mL) for 15 minutes.

Expose the slides to UV light (365 nm) for 30 minutes to nick the BrdU-substituted strand.

Digest the nicked strand with Exonuclease III (5 U/µL) at 37°C for 10 minutes.

Dehydrate the slides through an ethanol series (70%, 85%, 100%).

Hybridize with a PNA probe specific for the C-rich telomeric strand (e.g., (CCCTAA)3-Cy3)

to visualize the G-rich lagging strand telomeres and a PNA probe for the G-rich strand

(e.g., (TTAGGG)3-FITC) to visualize the C-rich leading strand telomeres.

Wash the slides and counterstain with DAPI.

Image Acquisition and Analysis:
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Capture images using a fluorescence microscope.

Analyze the images for telomere aberrations specifically on the lagging strands (e.g.,

telomere loss, fusions, or fragility).

Protocol 3: Single Telomere Length Analysis (STELA)
STELA allows for the measurement of individual telomere lengths, providing a detailed view of

telomere length distribution.

Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from 360A-treated

and control cells.

Ligation: Ligate a known oligonucleotide (stela linker) to the C-rich strand of the telomeres.

PCR Amplification:

Perform PCR using a telomere-adjacent primer and a primer specific to the ligated linker.

This will amplify individual telomeres.

Southern Blotting and Analysis:

Separate the PCR products by agarose gel electrophoresis.

Transfer the DNA to a nylon membrane and hybridize with a telomere-specific probe.

Detect the signal and analyze the distribution of telomere lengths. An increase in shorter

telomeres can indicate telomere damage or replication defects.[2]

Protocol 4: C-circle Assay for ALT Pathway Activity
The C-circle assay is used to detect the presence of extrachromosomal telomeric circles, a

hallmark of the Alternative Lengthening of Telomeres (ALT) pathway. Lagging strand

processing has been linked to the generation of C-circles.[4]

DNA Extraction: Isolate genomic DNA from treated and control cells.

C-circle Amplification:
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Incubate the genomic DNA with Phi29 DNA polymerase at 30°C for 8 hours in the absence

of dNTPs to allow for rolling circle amplification of C-circles.

Add dNTPs and continue the incubation at 30°C for another 8 hours.

Detection:

Spot the amplified DNA onto a nylon membrane.

Hybridize with a radiolabeled G-rich telomeric probe.

Quantify the signal to determine the level of C-circles.

Data Presentation
The following tables summarize hypothetical quantitative data from experiments using 360A.

Table 1: Effect of 360A on Lagging Strand Telomere Aberrations (CO-FISH)

360A Concentration (µM)
Lagging Strand Telomere
Loss (%)

Lagging Strand Telomere
Fusions (%)

0 (Control) 2.5 ± 0.5 0.8 ± 0.2

0.1 8.2 ± 1.1 3.1 ± 0.7

1.0 25.6 ± 3.4 12.5 ± 2.1

5.0 48.9 ± 5.2 28.7 ± 3.9

Table 2: Analysis of Telomere Length by STELA after 360A Treatment

360A Concentration (µM)
Mean Telomere Length
(kb)

Percentage of Telomeres <
3kb

0 (Control) 7.8 ± 0.6 5.1 ± 1.0

1.0 6.2 ± 0.8 18.4 ± 2.5

5.0 4.1 ± 0.9 42.3 ± 4.1
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Table 3: Quantification of C-circles after 360A Treatment

360A Concentration (µM) Relative C-circle Level (Arbitrary Units)

0 (Control) 1.0 ± 0.1

1.0 2.8 ± 0.4

5.0 5.2 ± 0.7

Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of lagging strand

telomeres after 360A treatment.

Cell Culture

360A Treatment

Harvest Cells

Genomic DNA Extraction Metaphase Spread Preparation

STELA C-circle Assay CO-FISH

Analysis of Lagging Strand AberrationsAnalysis of Telomere Length Distribution Quantification of ALT Activity
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Click to download full resolution via product page

Caption: Overall experimental workflow for lagging strand telomere analysis with 360A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15584641?utm_src=pdf-body-img
https://www.benchchem.com/product/b15584641?utm_src=pdf-body
https://www.benchchem.com/product/b15584641?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18263609/
https://pubmed.ncbi.nlm.nih.gov/18263609/
https://pubmed.ncbi.nlm.nih.gov/30736276/
https://pubmed.ncbi.nlm.nih.gov/30736276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384687/
https://www.researchgate.net/figure/Lagging-strand-telomeres-have-more-C-circle-levels-compare-to-leading-strand-telomeres_fig6_312319544
https://www.benchchem.com/product/b15584641#lagging-strand-telomere-analysis-with-360a
https://www.benchchem.com/product/b15584641#lagging-strand-telomere-analysis-with-360a
https://www.benchchem.com/product/b15584641#lagging-strand-telomere-analysis-with-360a
https://www.benchchem.com/product/b15584641#lagging-strand-telomere-analysis-with-360a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15584641?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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